(2R,4R)-(2-tert-Butyl-4-methyl-5-oxo-[1,3]dioxolan-4-yl)-acetic acid
Description
(2R,4R)-(2-tert-Butyl-4-methyl-5-oxo-[1,3]dioxolan-4-yl)-acetic acid is a complex organic compound characterized by its unique dioxolane ring structure
Properties
IUPAC Name |
2-[(2R,4R)-2-tert-butyl-4-methyl-5-oxo-1,3-dioxolan-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-9(2,3)8-14-7(13)10(4,15-8)5-6(11)12/h8H,5H2,1-4H3,(H,11,12)/t8-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBUNLHQSIRILB-WCBMZHEXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC(O1)C(C)(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C(=O)O[C@@H](O1)C(C)(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization of Chiral Diols and Ketones
The formation of the dioxolanone ring system is frequently achieved via acid-catalyzed cyclization between diols or hydroxy acids and ketones. For example, (S)-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid was synthesized by reacting (S)-malic acid with 2,2-dimethoxypropane in the presence of <i>p</i>-TsOH . This method leverages the chiral integrity of the starting malic acid to enforce the desired stereochemistry. Adapting this approach, (2R,4R)-configured dioxolanones could be synthesized using (R,R)-configured diols or hydroxy acids.
Reaction Conditions :
-
Catalyst : <i>p</i>-TsOH (5–10 mol%)
-
Solvent : Anhydrous acetone or 2,2-dimethoxypropane
-
Temperature : Reflux (50–80°C)
The equatorial orientation of the methylenecarboxy group and syn disposition of the carboxyl group relative to the dioxolanone ring, as observed in crystallographic studies , suggest that steric effects from the <i>tert</i>-butyl and methyl substituents in the target compound would necessitate optimized reaction times to avoid epimerization.
This route offers scalability but requires stringent control over palladium catalyst loading to prevent deborylation.
Enantioselective Synthesis via Chiral Auxiliaries
The use of chiral auxiliaries or catalysts ensures stereochemical fidelity. For instance, dioxolanones derived from (R)-malic acid retain their configuration when reacted with 2,2-dimethylpropane-1,3-diol under Mitsunobu conditions . For the target compound, a similar strategy could employ:
-
Chiral Starting Material : (R,R)-configured hydroxy acid.
-
Cyclization : With 2-<i>tert</i>-butyl-2-methyl-1,3-propanediol and <i>p</i>-TsOH.
-
Resolution : Chromatographic or recrystallization techniques to isolate the (2R,4R) diastereomer.
Optimization Challenges :
-
Steric hindrance from the <i>tert</i>-butyl group may reduce reaction rates, necessitating prolonged heating.
-
Competing epimerization at C4 requires low-temperature conditions (≤40°C).
Functionalization of Dioxolanone Intermediates
Dioxolanones serve as versatile intermediates for further derivatization. In one approach, 5-arylidene-dioxolanones were reacted with lithium enolates of methyl acetates to yield tetronic acids . Adapting this, the acetic acid moiety in the target compound could be introduced via:
-
Enolate Formation : Generate the lithium enolate of methyl <i>tert</i>-butyl acetate.
-
Nucleophilic Attack : React with a 5-oxo-dioxolanone precursor at −78°C in THF .
-
Acid Hydrolysis : Liberate the acetic acid group using HCl/THF.
Critical Parameters :
-
Temperature : Strict maintenance of −78°C to prevent side reactions.
-
Base : LDA or LiHMDS for enolate generation.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method for synthesizing (2R,4R)-(2-<i>tert</i>-butyl-4-methyl-5-oxo- dioxolan-4-yl)-acetic acid:
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-(2-tert-Butyl-4-methyl-5-oxo-[1,3]dioxolan-4-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (2R,4R)-(2-tert-Butyl-4-methyl-5-oxo-[1,3]dioxolan-4-yl)-acetic acid exhibit promising anticancer properties. For instance, derivatives based on this scaffold have shown significant inhibition rates against various cancer cell lines. A study involving thiazolidinone derivatives demonstrated that certain modifications led to an 84.19% inhibition rate against leukemia cells (MOLT-4) and 72.11% against CNS cancer cells (SF-295) .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Research has shown that related compounds can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are critical targets in the treatment of diabetes and Alzheimer's disease respectively .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been assessed through various studies. Compounds derived from this structure have demonstrated effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
In preclinical models, the compound has shown significant anti-inflammatory effects. For example, it was noted to reduce paw swelling in murine models of arthritis, indicating its potential therapeutic use in inflammatory conditions .
Materials Science Applications
The unique structural characteristics of this compound make it a candidate for developing novel materials with specific properties. Its ability to form stable complexes with metal ions could be explored in catalysis or as a stabilizing agent in polymer formulations.
Case Study 1: Anticancer Research
A detailed investigation into the anticancer properties of derivatives of this compound revealed that modifications to the dioxolane ring enhanced cytotoxicity against specific cancer cell lines. The study highlighted the importance of structural variations in optimizing therapeutic efficacy.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, a series of compounds based on the dioxolane structure were synthesized and screened for their inhibitory activity against α-glucosidase. The results indicated that certain derivatives exhibited potent inhibitory effects, supporting their potential use in managing diabetes .
Mechanism of Action
The mechanism by which (2R,4R)-(2-tert-Butyl-4-methyl-5-oxo-[1,3]dioxolan-4-yl)-acetic acid exerts its effects involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar structural features.
Piperine: An alkaloid compound with a different ring structure but similar functional groups.
Zwitterions: Molecules containing both positive and negative charges, which may exhibit similar reactivity.
Uniqueness
(2R,4R)-(2-tert-Butyl-4-methyl-5-oxo-[1,3]dioxolan-4-yl)-acetic acid is unique due to its specific dioxolane ring structure and the presence of both tert-butyl and acetic acid moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
(2R,4R)-(2-tert-Butyl-4-methyl-5-oxo-[1,3]dioxolan-4-yl)-acetic acid (CAS Number: 909247-86-5) is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.
- Molecular Formula : C₉H₁₄O₅
- Molecular Weight : 202.21 g/mol
- Structure : The compound features a dioxolane ring structure that may contribute to its biological activity.
Biological Activity Overview
Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways.
1. Aldose Reductase Inhibition
One significant area of study is the inhibition of aldose reductase (ALR), an enzyme implicated in diabetic complications. Compounds structurally related to this compound have shown promising results in inhibiting ALR with submicromolar IC₅₀ values. For instance, a related compound was found to be over five times more potent than the clinically used inhibitor epalrestat .
2. Cytotoxicity Studies
Cytotoxicity assessments have indicated that derivatives of this compound exhibit low antiproliferative activity against HepG2 cells, suggesting a selective action that may be beneficial for therapeutic applications without significant toxicity .
The mechanisms through which this compound exerts its effects are still under investigation. Molecular docking studies have identified key interactions with the active site of aldose reductase, highlighting residues such as His110 and Trp111 as critical for binding affinity .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NaHCO₃, CuI, RT | 65–75 | ≥90% |
| 2 | tert-BuMgBr, THF | 50–60 | ≥85% |
| 3 | DCC, CH₂Cl₂ | 70–80 | ≥95% |
Advanced: How can researchers resolve contradictions in stereochemical assignments between NMR and X-ray crystallography data?
Discrepancies may arise due to dynamic effects (e.g., ring puckering) in solution vs. solid-state structures. Methodological recommendations:
- NMR : Use NOESY/ROESY to confirm spatial proximity of substituents. For example, cross-peaks between tert-butyl protons and the C4 methyl group validate the (2R,4R) configuration .
- X-ray : Compare bond angles and torsional strain in the crystal lattice. A distorted dioxolane ring (e.g., envelope conformation) may indicate stabilization of one diastereomer .
- Computational : Perform DFT calculations (B3LYP/6-31G*) to model equilibrium conformers and compare with experimental data .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
- HPLC : Reverse-phase C18 column (ACN/H₂O gradient) to assess purity (>95%) .
- NMR : ¹³C NMR distinguishes quaternary carbons (e.g., tert-butyl at δ 27–29 ppm; dioxolane carbonyl at δ 170–175 ppm) .
- MS : High-resolution ESI-MS confirms molecular formula (e.g., [M+H]⁺ = 285.1462 for C₁₃H₂₀O₅) .
Advanced: How does the compound’s stability vary under different pH and solvent conditions?
| Condition | Stability (Half-Life) | Decomposition Products |
|---|---|---|
| Aqueous pH 2 (HCl) | 2–3 hours | Hydrolyzed dioxolane, acetic acid |
| Aqueous pH 7 (Buffer) | >24 hours | None detected |
| DMSO (anhydrous) | >1 week | None detected |
| Methanol (RT) | 48–72 hours | Partial esterification |
Recommendation : Store at –20°C in anhydrous DMSO for long-term stability .
Advanced: What strategies optimize enantiomeric excess (ee) during asymmetric synthesis?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to control stereochemistry during dioxolane ring formation .
- Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .
- Chromatography : Chiral HPLC (Chiralpak AD-H column) to separate enantiomers and quantify ee (>98%) .
Basic: What are the compound’s applications in medicinal chemistry research?
- Prodrug Design : The dioxolane ring acts as a hydrolyzable moiety for controlled drug release .
- Enzyme Inhibition : The acetic acid group chelates metal ions in enzyme active sites (e.g., metalloproteases) .
Advanced: How can researchers investigate its reactivity in cross-coupling reactions?
- Buchwald–Hartwig Amination : Use Pd(OAc)₂/XPhos to couple the dioxolane with aryl halides.
- Suzuki–Miyaura : Optimize with PdCl₂(dppf) and K₂CO₃ in dioxane/H₂O (80°C, 12h) .
Challenges : Steric hindrance from the tert-butyl group may reduce yields (40–50%) unless bulky ligands (e.g., SPhos) are used.
Basic: What safety precautions are essential during handling?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
